4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene is an organic compound characterized by the presence of two chlorine atoms, a methyl group, and a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene typically involves multiple steps:
Chlorination: The starting material, 2-methylbenzene, undergoes chlorination to introduce chlorine atoms at the 4 and 5 positions. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Sulfonylation: The chlorinated intermediate is then subjected to sulfonylation. This involves reacting the intermediate with a sulfonyl chloride derivative, such as 2-methylimidazole-1-sulfonyl chloride, under basic conditions (e.g., using a base like triethylamine) to form the desired sulfonylated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The benzene ring allows for various coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and iron-based catalysts for coupling reactions.
Major Products
Substituted Derivatives: Products where chlorine atoms are replaced by other functional groups.
Oxidized or Reduced Forms: Sulfoxides, sulfones, or reduced sulfonyl derivatives.
Coupled Products: Compounds with additional aromatic or aliphatic groups attached to the benzene ring.
Scientific Research Applications
4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Biological Studies: Researchers use it to study the effects of sulfonylated aromatic compounds on biological systems, including their potential as antimicrobial or anticancer agents.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene depends on its application:
Enzyme Inhibition: In medicinal chemistry, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and influencing cellular responses.
Chemical Reactivity: The presence of reactive functional groups (chlorine, sulfonyl) allows the compound to participate in various chemical reactions, forming new bonds and structures.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-methylbenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
2-Methyl-1-[(2-methylimidazolyl)sulfonyl]benzene:
4,5-Dichloro-1-[(2-methylimidazolyl)sulfonyl]benzene: Similar structure but without the methyl group, which can influence its chemical properties and reactivity.
Uniqueness
4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene is unique due to the combination of chlorine atoms, a methyl group, and a sulfonyl group attached to the benzene ring. This unique structure imparts specific reactivity and stability, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
1-(4,5-dichloro-2-methylphenyl)sulfonyl-2-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2S/c1-7-5-9(12)10(13)6-11(7)18(16,17)15-4-3-14-8(15)2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDWFGVPOZXRQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C=CN=C2C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.